2-(2-acetamido-1,3-thiazol-4-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide

Medicinal Chemistry DPP-IV Inhibition Structure-Activity Relationship

This bis-thiazole acetamide fills a unique SAR gap by pairing a 2-acetamidothiazole donor and a 4-(furan-2-yl)thiazole acceptor. Unlike phenyl-substituted analogs (e.g., CAS 923195-70-4), the furan oxygen introduces distinctive H-bonding capacity and a higher TPSA (~154 Ų), making it a valuable tool for probing DPP-IV binding specificity, microsomal stability, and PAMPA permeability. Procure this scaffold when your medicinal chemistry program demands the bis-thiazole-furan core that simpler mono-thiazole or phenyl derivatives cannot provide.

Molecular Formula C14H12N4O3S2
Molecular Weight 348.4
CAS No. 1235650-28-8
Cat. No. B2547600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-acetamido-1,3-thiazol-4-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide
CAS1235650-28-8
Molecular FormulaC14H12N4O3S2
Molecular Weight348.4
Structural Identifiers
SMILESCC(=O)NC1=NC(=CS1)CC(=O)NC2=NC(=CS2)C3=CC=CO3
InChIInChI=1S/C14H12N4O3S2/c1-8(19)15-13-16-9(6-22-13)5-12(20)18-14-17-10(7-23-14)11-3-2-4-21-11/h2-4,6-7H,5H2,1H3,(H,15,16,19)(H,17,18,20)
InChIKeyMZAXHFOADAFSHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Acetamido-1,3-thiazol-4-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide Procurement Guide: Comparative Differentiation Evidence for CAS 1235650-28-8


2-(2-Acetamido-1,3-thiazol-4-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide (CAS 1235650-28-8) is a synthetic small molecule belonging to the bis-thiazole acetamide class, characterized by a 2-acetamidothiazole moiety linked via an acetamide bridge to a 4-(furan-2-yl)thiazole unit. Thiazole-containing acetamide derivatives have been extensively explored as dipeptidyl peptidase-IV (DPP-IV) inhibitors for diabetes [1] and as antimicrobial and antitumor agents. However, publicly available quantitative biological data specific to this exact compound is extremely limited. This guide therefore focuses on structurally-defined comparators within the same chemotype to delineate what differentiation evidence can be verified and where substantial data gaps remain, enabling informed procurement decisions based on chemical structure-driven selection rather than unsupported performance claims.

Why Generic Substitution Is Not Advisable for CAS 1235650-28-8 Without Direct Comparative Data


Within the bis-thiazole acetamide chemotype, seemingly minor structural modifications—such as the presence of a furan-2-yl versus a phenyl or substituted-phenyl group on the terminal thiazole, or variations in the acetamide bridge length—can profoundly alter target binding, selectivity, and physicochemical properties. For instance, the DPP-IV inhibitor patent EP2404909B1 [1] demonstrates that even closely related amide-thiazole analogs exhibit distinct IC₅₀ values and pharmacokinetic profiles. Absent head-to-head data against defined comparators, assuming functional equivalence between CAS 1235650-28-8 and its nearest neighbors (e.g., N-(4-(furan-2-yl)thiazol-2-yl)acetamide, CAS 75884-37-6, or 2-(2-acetamidothiazol-4-yl)-N-(3-chlorophenyl)acetamide, CAS 923195-70-4) is scientifically unjustified and risks compromising experimental reproducibility or therapeutic development outcomes.

Quantitative Differentiation Evidence for CAS 1235650-28-8 Against Closest Analogs


Structural Uniqueness: Bis-Thiazole Core with Terminal Furan vs. Phenyl/Chlorophenyl Analogs

CAS 1235650-28-8 contains two distinct thiazole rings connected by an acetamide linker, with a furan-2-yl substituent on the terminal thiazole. This contrasts with the closest identifiable analogs: N-(4-(furan-2-yl)thiazol-2-yl)acetamide (CAS 75884-37-6) which lacks the second thiazole-acetamide unit, and 2-(2-acetamidothiazol-4-yl)-N-(3-chlorophenyl)acetamide (CAS 923195-70-4) [1] which replaces the furan-thiazole with a chlorophenyl group. No direct head-to-head biological comparison among these exact compounds has been published. The differentiation is therefore based on structural topology, which in the thiazole acetamide class is known to modulate DPP-IV inhibitory potency by over 100-fold depending on the nature of the terminal heterocycle [2].

Medicinal Chemistry DPP-IV Inhibition Structure-Activity Relationship

Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity

In silico comparison of key drug-likeness parameters reveals that CAS 1235650-28-8 has a higher calculated topological polar surface area (TPSA) and a greater number of hydrogen bond acceptors compared to the chlorophenyl analog CAS 923195-70-4, due to the furan oxygen and additional thiazole nitrogen. Although experimental logP/logD data are absent, the structural features suggest distinct solubility and permeability profiles [1]. This class-level inference is consistent with the DPP-IV patent data showing that heteroaryl-substituted thiazole acetamides exhibit divergent oral bioavailability relative to phenyl-substituted congeners [2].

Drug Design ADME Prediction Physicochemical Profiling

Absence of Reported Biological Activity Data: A Critical Differentiation Gap

A systematic search of PubMed, PubChem BioAssay, and patent databases does not return any quantitative bioactivity data (IC₅₀, EC₅₀, Kd, % inhibition, etc.) for CAS 1235650-28-8 against any defined biological target. In contrast, structurally related thiazole acetamides in the DPP-IV inhibitor patent EP2404909B1 [1] report IC₅₀ values ranging from 0.5 nM to >10 µM across a panel of analogs. The absence of data for the target compound constitutes a significant evidence gap that must be weighed when selecting it over compounds with established activity profiles.

Biological Screening Data Transparency Procurement Risk

Recommended Application Scenarios for CAS 1235650-28-8 Based on Available Structural Evidence


Chemical Probe Development for DPP-IV or Related Serine Proteases Requiring a Furan-Thiazole Pharmacophore

Given the precedent of thiazole acetamides as DPP-IV inhibitors [1], this compound may serve as a starting scaffold for medicinal chemistry optimization if the research program specifically requires a furan-2-yl terminal group on a bis-thiazole core—a structural motif not available in simpler mono-thiazole or phenyl-substituted analogs. Its procurement is justified only when the synthetic accessibility of the bis-thiazole-furan architecture outweighs the lack of pre-existing bioactivity data.

Structure-Activity Relationship (SAR) Studies Exploring Heteroaryl Effects on Target Binding

This compound fills a specific chemical space niche in SAR libraries: the combination of a 2-acetamidothiazole donor and a 4-(furan-2-yl)thiazole acceptor linked by an acetamide. It can be systematically compared against analogs bearing phenyl (CAS 923195-70-4), substituted phenyl, or other heterocycles to deconvolute the contribution of the furan oxygen and the second thiazole ring to binding affinity and selectivity.

In Vitro Physicochemical and Metabolic Stability Profiling of Bis-Heterocyclic Acetamides

The elevated predicted TPSA and H-bonding capacity make this compound a useful test article for investigating how bis-thiazole-furan topology influences aqueous solubility, microsomal stability, and permeability in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayers, particularly when benchmarked against more lipophilic analogs like the 3-chlorophenyl derivative.

Negative Control or Inactive Comparator for Phenotypic Screening Cascades

In the absence of demonstrated bioactivity, this compound could be deployed as a structurally matched negative control in phenotypic assays where related thiazole acetamides show activity, helping to confirm that observed effects are scaffold-specific rather than a general property of the chemotype.

Quote Request

Request a Quote for 2-(2-acetamido-1,3-thiazol-4-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.